![molecular formula C10H10ClN3O B1519100 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 1120245-52-4](/img/structure/B1519100.png)
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
Overview
Description
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a useful research compound. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and literature.
- Molecular Formula : CHClNO
- Molecular Weight : 223.66 g/mol
- CAS Number : 1120245-52-4
- IUPAC Name : 5-(2-chloropyridin-4-yl)-3-propan-2-yl-1,2,4-oxadiazole
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles, including this compound, exhibit potent anticancer properties. A study evaluated various oxadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). The results highlighted that certain compounds demonstrated IC values in the micromolar range, indicating significant cytotoxicity against these cancer cell lines .
Compound | Cell Line | IC (µM) |
---|---|---|
16a | SK-MEL-2 | 0.65 |
16b | PANC-1 | 2.41 |
17a | MCF-7 | 0.65 |
17b | HeLa | 2.41 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit carbonic anhydrases (CAs), which are enzymes implicated in various physiological and pathological processes. Selective inhibition of hCA IX and hCA II has been reported with some oxadiazole derivatives showing K values in the nanomolar range . For instance:
Compound | Target Enzyme | K (nM) |
---|---|---|
16a | hCA IX | 89 |
16b | hCA II | 750 |
Neuroprotective Effects
In addition to anticancer properties, some studies have explored the neuroprotective effects of oxadiazole derivatives against amyloid-beta-induced neurotoxicity. These compounds exhibited potential in preventing neurodegeneration associated with Alzheimer's disease by inhibiting acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown .
Antimicrobial Activity
Preliminary investigations have also suggested that derivatives of this compound may possess antimicrobial properties. However, detailed studies are still required to establish the efficacy and mechanism of action against specific pathogens.
Study on Anticancer Activity
A notable study focused on the synthesis and evaluation of various oxadiazole derivatives against a panel of cancer cell lines. The results indicated that compounds similar to this compound displayed significant cytotoxicity with selectivity towards certain cancer types. The study emphasized the potential for these compounds to be developed into therapeutic agents for cancer treatment .
Mechanistic Insights into AChE Inhibition
Another research effort investigated the mechanism by which oxadiazole derivatives inhibit AChE. The findings suggested noncompetitive inhibition characteristics with specific K values indicating their potency as potential treatments for cognitive disorders related to AChE dysfunction .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The presence of the 2-chloro and pyridine groups in this compound enhances its efficacy against various bacterial strains. Studies have shown that derivatives of oxadiazoles can act as potent antibacterial agents, making them valuable in the development of new antibiotics .
Anticancer Properties
The oxadiazole ring is known for its potential anticancer activity. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, thus warranting further investigation into its mechanism of action and therapeutic potential .
Neuroprotective Effects
Recent research has indicated that certain oxadiazole derivatives possess neuroprotective effects. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agrochemical Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt biological processes in pests. Its structural characteristics allow it to interact with specific enzymes or receptors in insects, leading to effective pest control. Research is ongoing to optimize its formulation for agricultural use .
Herbicidal Properties
In addition to its pesticidal applications, there is evidence suggesting that this compound can be effective against certain weed species. Its selective action could provide an environmentally friendly alternative to traditional herbicides, reducing the impact on non-target species and promoting sustainable agriculture .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research suggests that polymers modified with this compound exhibit improved resistance to degradation under harsh environmental conditions .
Nanotechnology
Emerging studies are investigating the use of this compound in the synthesis of nanomaterials. Its unique chemical properties may facilitate the creation of nanoparticles with tailored functionalities for applications in drug delivery systems and biosensors.
Case Studies
Properties
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-propan-2-yl-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-6(2)9-13-10(15-14-9)7-3-4-12-8(11)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGXCOJNIXTIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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